Tautomerization Pathways of 2,4(3H,5H)-Pyrimidinedione in Aqueous Solutions
Tautomerization Pathways of 2,4(3H,5H)-Pyrimidinedione in Aqueous Solutions
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2,4(3H,5H)-Pyrimidinedione, commonly known as uracil, is a fundamental component of ribonucleic acid (RNA). Its chemical behavior, particularly its existence in multiple tautomeric forms, is of paramount importance in understanding the intricacies of genetic information storage and transfer, as well as in the rational design of therapeutic agents. This technical guide provides a comprehensive exploration of the tautomerization pathways of uracil in aqueous solutions. We will delve into the structural diversity of uracil tautomers, their relative stabilities, the influence of the aqueous environment, and the advanced experimental and computational methodologies employed to elucidate these dynamic processes. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of nucleic acid biochemistry and medicinal chemistry.
The Phenomenon of Tautomerism in Uracil
Tautomerism is a form of constitutional isomerism where a molecule exists in two or more readily interconvertible structures that differ in the position of a proton and the location of a double bond.[1][2] In the case of uracil, this phenomenon primarily involves keto-enol and lactam-lactim tautomerism, arising from the migration of protons between the nitrogen and oxygen atoms of the pyrimidine ring.[2][3] While a multitude of tautomeric forms are theoretically possible, the most significant and studied are the diketo, keto-enol, and di-enol forms.[4]
The predominant and most stable form of uracil under physiological conditions is the diketo tautomer, 2,4(3H,5H)-pyrimidinedione.[3][4][5][6][7][8] This stability is a critical factor for the fidelity of base pairing in RNA, where the diketo form correctly hydrogen bonds with adenine.[9] The emergence of minor, less stable tautomers, even in small populations, can lead to non-canonical base pairing, a potential source of spontaneous mutations during RNA replication.[9]
Tautomeric Forms of Uracil and Their Stability in Aqueous Solution
Computational studies, primarily employing Density Functional Theory (DFT), have been instrumental in identifying and ranking the stability of various uracil tautomers.[8][9][10] The potential energy surface of uracil tautomerization is complex, with at least 12 different tautomeric forms identified.[8][9][10]
The diketo form is consistently found to be the most stable tautomer in the gas phase, in solution, and in the solid state.[4][5] The presence of an aqueous environment has a notable effect on the relative stabilities of the tautomers. Water, being a polar protic solvent, can engage in hydrogen bonding with the different tautomeric forms, thereby influencing their energies.[11] While water stabilizes the more polar enol forms to a greater extent than the diketo form, the intrinsic high energy of the enol tautomers means that the diketo form remains overwhelmingly predominant in aqueous solution, with the population of minor tautomers being very low.[3][12]
Table 1: Relative Energies of Uracil Tautomers
| Tautomer | Structure | Relative Energy (kcal/mol) in Gas Phase (Computational) |
| U1 (Diketo) | 2,4(3H,5H)-pyrimidinedione | 0.0 |
| U2 (Keto-enol) | 2-hydroxy-4(3H)-pyrimidinone | ~9.6 - 10.8[3][13] |
| U3 (Keto-enol) | 4-hydroxy-2(1H)-pyrimidinone | ~19 (calorimetric)[13] |
| U4 (Di-enol) | 2,4-dihydroxypyrimidine | ~17.9 - 20 (calorimetric)[13] |
Note: The relative energies are approximate values collated from various computational and experimental studies and can vary depending on the level of theory and experimental conditions.
The interconversion between these tautomers involves proton transfer reactions, which have significant activation energy barriers.[5] However, these barriers can be lowered by the catalytic effect of water molecules, which can act as proton relays.[5][6]
Caption: Primary tautomerization pathways of uracil.
Experimental Methodologies for Studying Tautomerization
A variety of sophisticated experimental techniques are employed to investigate the tautomeric equilibrium of uracil in aqueous solutions. Each method provides unique insights into the structural and electronic properties of the different tautomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution.[4][14] By analyzing the chemical shifts and coupling constants of ¹H and ¹³C nuclei, the predominant tautomeric form can be identified.
Experimental Protocol: Solution-Phase NMR
-
Sample Preparation: Prepare a saturated solution of uracil in a deuterated solvent such as D₂O or DMSO-d₆ in a 5 mm NMR tube.[4]
-
Instrument Setup: Tune and shim the NMR spectrometer for the specific solvent to ensure high resolution.
-
Spectral Acquisition: Acquire ¹H and ¹³C NMR spectra at a controlled temperature (e.g., 20 °C).[4] For ¹H NMR in D₂O, suppression of the residual water signal may be necessary.
-
Data Analysis: Analyze the chemical shifts and coupling constants. The spectrum of the diketo form will show characteristic signals for the N-H protons (which will exchange with deuterium in D₂O) and the carbonyl carbons. The presence of minor tautomers would be indicated by additional, low-intensity peaks at different chemical shifts.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of a molecule, making it highly sensitive to changes in functional groups.[4] This technique can effectively distinguish between the diketo and enol forms of uracil.
Experimental Protocol: Matrix Isolation IR Spectroscopy
-
Sample Preparation: Uracil vapor is co-deposited with a large excess of an inert gas (e.g., argon) onto a cryogenic substrate (e.g., a CsI window) cooled to approximately 10 K.[4]
-
Spectral Acquisition: The IR spectrum of the isolated uracil molecules in the argon matrix is recorded using a Fourier Transform Infrared (FTIR) spectrometer.[4]
-
Data Analysis: The vibrational frequencies are assigned to the different tautomers with the aid of computational predictions. The diketo form will exhibit strong C=O stretching vibrations, while the enol forms will show characteristic O-H and C=N stretching vibrations.[4]
UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and can be used to monitor tautomeric equilibria.[4][14]
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of uracil in the aqueous buffer of interest in a quartz cuvette.
-
Blank Measurement: Record a spectrum of the pure solvent to be used as a baseline.
-
Sample Measurement: Record the UV-Vis spectrum of the uracil solution over a suitable wavelength range (e.g., 190-400 nm).[4]
-
Data Analysis: Identify the absorption maxima (λ_max). Different tautomers will have distinct absorption spectra, and changes in the equilibrium will be reflected as shifts in the λ_max or changes in the spectral shape.[15]
Advanced Techniques: Resonant Inelastic X-ray Scattering (RIXS)
Recently, RIXS has emerged as a powerful technique to experimentally disentangle the signals from individual tautomers in a mixture.[16] This method allows for the selective investigation of the electronic structure of each tautomer, providing detailed insights into their properties and functionality.[16]
Caption: General experimental workflow for studying uracil tautomers.
Computational Approaches to Understanding Tautomerization
Theoretical calculations are indispensable for a detailed understanding of the potential energy surface of uracil tautomerization. These methods provide insights into the structures, energies, and transition states that are often difficult to probe experimentally.
Density Functional Theory (DFT)
DFT, particularly with hybrid functionals like B3LYP, has been widely used to study uracil tautomers.[8][9][10]
Computational Protocol: DFT Calculations
-
Structure Optimization: The geometries of all possible uracil tautomers are optimized using a suitable basis set (e.g., 6-31+G(d,p)).[9]
-
Energy Calculation: The single-point energies of the optimized structures are calculated to determine their relative stabilities.
-
Solvent Modeling: The effect of the aqueous solvent is typically incorporated using a Polarizable Continuum Model (PCM), which treats the solvent as a continuous dielectric medium.[6][17]
-
Transition State Search: To understand the interconversion pathways, transition state structures connecting the different tautomers are located. This allows for the calculation of activation energy barriers.
-
Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures are true minima (no imaginary frequencies) and that the transition states have a single imaginary frequency corresponding to the reaction coordinate.
Quantum Mechanics/Molecular Mechanics (QM/MM)
For studying uracil tautomerization in a more realistic and complex environment, such as the active site of an enzyme, QM/MM methods are employed.[18] In this approach, the uracil molecule and its immediate interacting partners are treated with a high level of quantum mechanics, while the rest of the protein and solvent are described using a more computationally efficient molecular mechanics force field.
Conclusion and Future Directions
The tautomerization of 2,4(3H,5H)-pyrimidinedione in aqueous solutions is a complex yet fundamental process with significant implications for molecular biology and drug design. While the diketo form is unequivocally the most stable and predominant species, the transient existence of minor tautomers plays a crucial role in the chemical reactivity and potential mutagenicity of uracil.
The synergistic application of advanced experimental techniques and robust computational methods has provided a deep understanding of the tautomeric landscape of uracil. Future research will likely focus on real-time observation of tautomerization dynamics in biological systems and the development of more accurate and efficient computational models to predict tautomeric equilibria in diverse chemical environments. A thorough grasp of uracil's tautomeric behavior is essential for the continued advancement of nucleic acid research and the development of novel therapeutics targeting RNA-related processes.
References
-
Minaev, B. F., & Agren, H. (2000). Theoretical Study of Tautomeric Forms of Uracil. 1. Relative Order of Stabilities and Their Relation to Proton Affin. The Journal of Physical Chemistry A, 104(42), 9507-9514. [Link]
-
Ucisik, M. N., & Tirado-Rives, J. (2018). Computational Study of Uracil Tautomeric Forms in the Ribosome: The Case of Uracil and 5-Oxyacetic Acid Uracil in the First Anticodon Position of tRNA. The Journal of Physical Chemistry B, 122(3), 1025-1034. [Link]
-
Ucisik, M. N., & Tirado-Rives, J. (2018). Computational Study of Uracil Tautomeric Forms in the Ribosome: The Case of Uracil and 5-Oxyacetic Acid Uracil in the First Anticodon Position of tRNA. PubMed. [Link]
-
Gorelsky, S. I., & Lever, A. B. P. (2009). Solvation free energies of molecules. The most stable anionic tautomers of uracil. PMC. [Link]
-
Valadbeigi, Y., & Farrokhpour, H. (2014). Effect of hydration on the stability and tautomerisms of different isomers of uracil. Journal of Molecular Modeling, 20(8), 2358. [Link]
-
Lamola, A. A., & Eisinger, J. (1972). Tautomerism of Uracil and Thymine in Aqueous Solution: Spectroscopic Evidence. Proceedings of the National Academy of Sciences, 69(9), 2488-2491. [Link]
-
Antoine, R., et al. (2008). Tautomerism of Uracil Probed via Infrared Spectroscopy of Singly Hydrated Protonated Uracil. The Journal of Physical Chemistry A, 112(47), 12182-12189. [Link]
-
Valadbeigi, Y. (2014). Effect of Hydration on the Stability and Tautomerisms of Different Isomers of Uracil. ResearchGate. [Link]
-
Plekan, O., et al. (2009). Tautomerism in cytosine and uracil: an experimental and theoretical core level spectroscopic study. PubMed. [Link]
-
Walsh Medical Media. (2024, May 24). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. Walsh Medical Media. [Link]
-
Plekan, O., et al. (2009). Tautomerism in Cytosine and Uracil: An Experimental and Theoretical Core Level Spectroscopic Study. ResearchGate. [Link]
-
Ito, M., et al. (1988). Keto-enol tautomer of uracil and thymine. The Journal of Physical Chemistry, 92(7), 1760-1763. [Link]
-
Les, A., Adamowicz, L., & Rode, B. M. (2001). Theoretical Study of Uracil Tautomers. 2. Interaction with Water. The Journal of Physical Chemistry A, 105(10), 2043-2049. [Link]
-
Pearson+. (n.d.). Cytosine, uracil, and guanine have tautomeric forms with aromatic... Pearson+. [Link]
-
Alkorta, I., & Elguero, J. (2018). Intramolecular Interactions in Derivatives of Uracil Tautomers. PMC. [Link]
-
Improta, R., & Barone, V. (2005). Singlet Excited-State Behavior of Uracil and Thymine in Aqueous Solution: A Combined Experimental and Computational Study of 11 Uracil Derivatives. Journal of the American Chemical Society, 127(50), 17854-17863. [Link]
-
Acevedo, O. (2014). Ground State Destabilization in Uracil DNA Glycosylase: Let Us Not Forget “Tautomeric Strain” in Substrates. PMC. [Link]
-
Zand, A., et al. (2024). How to measure the probability of uracil chain tautomers as nucleotide bases in RNA? Taylor & Francis Online. [Link]
-
Technology Networks. (2022, March 18). Experimentally Unraveling Tautomeric Mixtures. Technology Networks. [Link]
-
Minaev, B. F., & Agren, H. (2001). Theoretical Study of Tautomeric Forms of Uracil. 1. Relative Order of Stabilities and Their Relation to Proton Affinities and Deprotonation Enthalpies. The Journal of Physical Chemistry A, 105(4), 647-654. [Link]
-
Hobza, P., & Sponer, J. (2000). Correlated ab initio study of nucleic acid bases and their tautomers in the gas phase, in a microhydrated environment and in aqueous solution. Part 4. Uracil and thymine. ResearchGate. [Link]
-
Minaev, B. F., & Agren, H. (2001). Theoretical Study of Tautomeric Forms of Uracil. 1. Relative Order of Stabilities and Their Relation to Proton Affinities and Deprotonation Enthalpies. The Journal of Physical Chemistry A, 105(4), 647-654. [Link]
-
Taylor & Francis. (n.d.). Keto enol tautomerism – Knowledge and References. Taylor & Francis. [Link]
-
ResearchGate. (n.d.). Predominant tautomers of uracil at pH 7. ResearchGate. [Link]
-
Rizzi, A., et al. (2021). Fitting quantum machine learning potentials to experimental free energy data: predicting tautomer ratios in solution. Chemical Science, 12(31), 10546-10560. [Link]
-
Wiley-VCH. (2013). 1 Tautomerism: Introduction, History, and Recent Developments in Experimental and Theoretical Methods. Wiley-VCH. [Link]
-
ResearchGate. (n.d.). Experimental and pK prediction aspects of tautomerism of drug-like molecules. ResearchGate. [Link]
-
Bevilacqua, P. C., & Yajima, R. (2006). Role of tautomerism in RNA biochemistry. PMC. [Link]
-
Lapinski, L., et al. (2006). Dimerization and double proton transfer-induced tautomerism of 4(3H)-pyrimidinone in solution studied by IR spectroscopy and quantum chemical calculations. PubMed. [Link]
-
Shugar, D., & Kierdaszuk, B. (1985). New light on tautomerism of purines and pyrimidines and its biological and genetic implications. ResearchGate. [Link]
-
Capon, B., & Zucco, C. (1982). Keto–Enol and imine–enamine tautomerism of 2-, 3- and 4-phenacylpyridines. Journal of the Chemical Society, Perkin Transactions 2, (1), 1-6. [Link]
-
Shugar, D., & Kierdaszuk, B. (1985). New light on tautomerism of purines and pyrimidines and its biological and genetic implications. Indian Academy of Sciences. [Link]
Sources
- 1. Cytosine, uracil, and guanine have tautomeric forms with aromatic... | Study Prep in Pearson+ [pearson.com]
- 2. Role of tautomerism in RNA biochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Effect of hydration on the stability and tautomerisms of different isomers of uracil - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. quantchem.kuleuven.be [quantchem.kuleuven.be]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Intramolecular Interactions in Derivatives of Uracil Tautomers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. walshmedicalmedia.com [walshmedicalmedia.com]
- 15. researchgate.net [researchgate.net]
- 16. technologynetworks.com [technologynetworks.com]
- 17. Solvation free energies of molecules. The most stable anionic tautomers of uracil - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Ground State Destabilization in Uracil DNA Glycosylase: Let Us Not Forget “Tautomeric Strain” in Substrates - PMC [pmc.ncbi.nlm.nih.gov]
